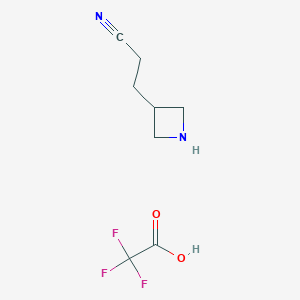
3-(Azetidin-3-yl)propanenitrile, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azetidin-3-yl)propanenitrile; trifluoroacetic acid is a compound that belongs to the class of azetidine derivatives. It has a molecular formula of C8H11F3N2O2 and a molecular weight of 224.2. Azetidine derivatives are known for their unique four-membered ring structure, which imparts significant strain and reactivity to the molecule .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor under basic conditions to form the azetidine ring . The trifluoroacetic acid component is often introduced as a counterion to stabilize the compound and enhance its solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of trifluoroacetic acid as a stabilizing agent is crucial in maintaining the integrity of the compound during production.
Análisis De Reacciones Químicas
Types of Reactions
3-(Azetidin-3-yl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the formation of different azetidine derivatives.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various functionalized azetidine derivatives, which can be further utilized in medicinal chemistry and other applications .
Aplicaciones Científicas De Investigación
3-(Azetidin-3-yl)propanenitrile; trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its unique structural features.
Industry: The compound is used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-(azetidin-3-yl)propanenitrile involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The trifluoroacetic acid component may enhance the compound’s solubility and stability, facilitating its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other azetidine derivatives such as azetidine-2-carboxylic acid and azetidine-3-carboxylic acid .
Uniqueness
What sets 3-(azetidin-3-yl)propanenitrile apart is its combination with trifluoroacetic acid, which enhances its stability and solubility. This unique feature makes it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C8H11F3N2O2 |
|---|---|
Peso molecular |
224.18 g/mol |
Nombre IUPAC |
3-(azetidin-3-yl)propanenitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H10N2.C2HF3O2/c7-3-1-2-6-4-8-5-6;3-2(4,5)1(6)7/h6,8H,1-2,4-5H2;(H,6,7) |
Clave InChI |
ZSTCUYBEHHLVAE-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)CCC#N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


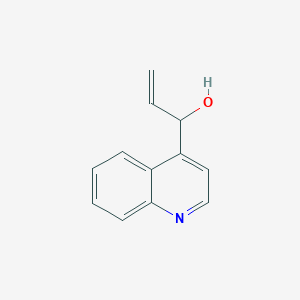
![rac-(1R,4S,5S)-4-(3-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13500756.png)


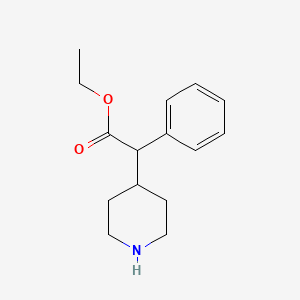
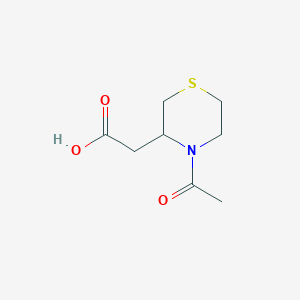
![tert-butyl N-[3-oxo-1-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B13500805.png)
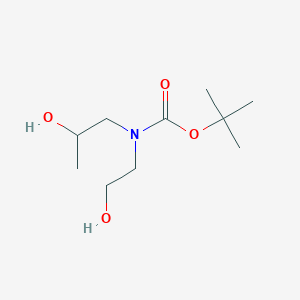

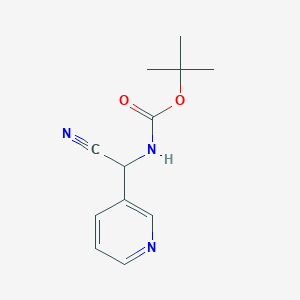
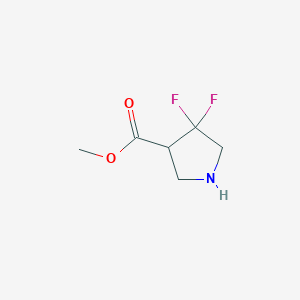
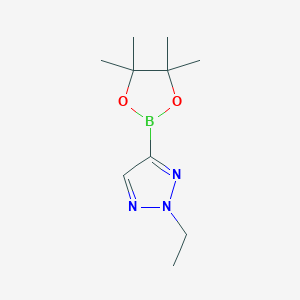
![methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine](/img/structure/B13500836.png)

